N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC13402280
Molecular Formula: C12H11Cl2N3OS
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine -](/images/structure/VC13402280.png)
Specification
Molecular Formula | C12H11Cl2N3OS |
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Molecular Weight | 316.2 g/mol |
IUPAC Name | (NE)-N-[1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Standard InChI | InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16)/b17-7+ |
Standard InChI Key | SANLGAUFQDQWOT-REZTVBANSA-N |
Isomeric SMILES | CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)/C(=N/O)/C |
SMILES | CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C |
Canonical SMILES | CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound’s IUPAC name, N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine, reveals a thiazole core (C₃H₃NS) substituted at three positions:
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2-position: A secondary amine linked to a 2,4-dichlorophenyl group (C₆H₃Cl₂).
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4-position: A methyl group (-CH₃).
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5-position: A 1-(hydroxyimino)ethyl group (-CH₂-C(=N-OH)).
The hydroxyimino (oxime) functional group introduces polarity and potential hydrogen-bonding capacity, which may influence solubility and biological interactions. Compared to structurally related compounds such as ethyl (5R)-2-(2,4-dichlorophenyl)imino-4-methyl-5H-1,3-thiazole-5-carboxylate (PubChem CID 92525292) and N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine (PubChem CID 121231403) , this compound exhibits distinct steric and electronic profiles due to its substitution pattern (Table 1).
Table 1: Comparative Molecular Properties of Selected Thiazole Derivatives
Spectroscopic Characterization
While experimental spectral data for this compound are unavailable, analogous thiazoles exhibit characteristic features:
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IR Spectroscopy: Hydroxyimino groups typically show strong N-O stretches near 950–1100 cm⁻¹ and O-H stretches around 3200–3600 cm⁻¹ .
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NMR: The 2,4-dichlorophenyl group would produce distinct aromatic proton signals (δ 7.2–7.8 ppm), while the thiazole protons resonate near δ 7.0–8.5 ppm .
Synthesis and Optimization
Proposed Synthetic Routes
The compound’s synthesis likely involves:
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Thiazole Core Formation: Hantzsch thiazole synthesis via cyclization of a thioamide (e.g., N-(2,4-dichlorophenyl)thiourea) with α-bromo ketone precursors .
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Oxime Introduction: Oximation of a 5-acetyl intermediate using hydroxylamine hydrochloride under acidic conditions .
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Methyl Group Installation: Alkylation at the 4-position using methyl iodide or similar alkylating agents.
A generalized reaction scheme is proposed:
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) would separate the product from byproducts. Yield improvements could involve:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydroxyimino group; limited aqueous solubility (estimated logP ≈ 3.2) .
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions. Storage recommendations include desiccated environments at 2–8°C .
Crystallographic Analysis
X-ray diffraction studies of analogous compounds reveal planar thiazole rings with substituents adopting orientations that minimize steric hindrance . The hydroxyiminoethyl group likely participates in intramolecular hydrogen bonding, stabilizing the crystal lattice.
Biological Activity and Mechanistic Insights
Immunomodulatory Effects
Compounds with structural similarities to this molecule have shown interleukin-6 (IL-6) suppression in murine models (ED₅₀ = 12 mg/kg) . The dichlorophenyl group may interact with Toll-like receptor (TLR) hydrophobic domains, while the oxime modulates redox signaling .
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric Replacements: Replacing the oxime with a nitro group (-NO₂) could improve metabolic stability .
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Prodrug Strategies: Esterification of the oxime hydroxyl may enhance oral bioavailability .
Targeted Delivery Systems
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) could mitigate solubility limitations and reduce off-target effects .
Future Research Directions
Computational Modeling
Molecular dynamics simulations could map interactions with inflammatory targets like NF-κB or JAK/STAT pathways .
In Vitro/In Vivo Validation
Priority assays should include:
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COX-1/COX-2 inhibition assays.
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Cytokine release profiling in LPS-stimulated macrophages.
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Acute toxicity studies in rodent models.
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